

Crystal Structure of 2,4,5-Trimethylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Trimethylbenzoic acid*

Cat. No.: *B181266*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the crystal structure of **2,4,5-trimethylbenzoic acid**. The information is compiled from publicly available data and general crystallographic principles. While the crystal structure has been determined, access to the primary crystallographic information file (CIF) and the full experimental details from the original publication was not possible. Therefore, this document presents the available data and supplements it with generalized experimental protocols typical for small organic molecules.

Introduction

2,4,5-Trimethylbenzoic acid (2,4,5-TMBA) is an aromatic carboxylic acid. Understanding its solid-state structure is crucial for applications in materials science and drug development, as the crystalline form can influence physical and chemical properties such as solubility, stability, and bioavailability. The crystal structure of 2,4,5-TMBA has been determined by single-crystal X-ray diffraction.^[1] A key feature of its solid-state arrangement is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.^[1]

Crystallographic Data

The crystallographic data for **2,4,5-trimethylbenzoic acid** is deposited in the Cambridge Structural Database (CSD) under the deposition number 129429.^[2] The primary citation for

this crystal structure determination is an article in Acta Crystallographica Section C: Crystal Structure Communications. The following tables summarize the available quantitative data.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C ₁₀ H ₁₂ O ₂
Formula weight	164.20 g/mol
Crystal system	Data not available
Space group	Data not available
a (Å)	Data not available
b (Å)	Data not available
c (Å)	Data not available
α (°)	Data not available
β (°)	Data not available
γ (°)	Data not available
Volume (Å ³)	Data not available
Z	Data not available
Calculated density (g/cm ³)	Data not available
Absorption coefficient (mm ⁻¹)	Data not available
F(000)	Data not available
Crystal size (mm ³)	Data not available
Radiation type	Data not available
Wavelength (Å)	Data not available
Temperature (K)	Data not available
θ range for data collection (°)	Data not available
Index ranges	Data not available
Reflections collected	Data not available
Independent reflections	Data not available

R_int	Data not available
Goodness-of-fit on F ²	Data not available
Final R indices [I>2σ(I)]	Data not available
R indices (all data)	Data not available

Table 2: Selected Bond Lengths (Å) and Angles (°)

Note: Specific bond lengths and angles for **2,4,5-trimethylbenzoic acid** are not publicly available without access to the primary publication or the CIF file. The table below is a placeholder to indicate the type of data that would be presented.

Bond/Angle	Length (Å) / Angle (°)
C=O	Data not available
C-O	Data not available
O-H	Data not available
C-C (ring)	Data not available
O-C=O	Data not available
C-C-O	Data not available

Molecular Structure and Packing

In the solid state, **2,4,5-trimethylbenzoic acid** molecules form centrosymmetric dimers. This is a common structural motif for carboxylic acids. The two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxyl groups.

Hydrogen bonding in the dimer.

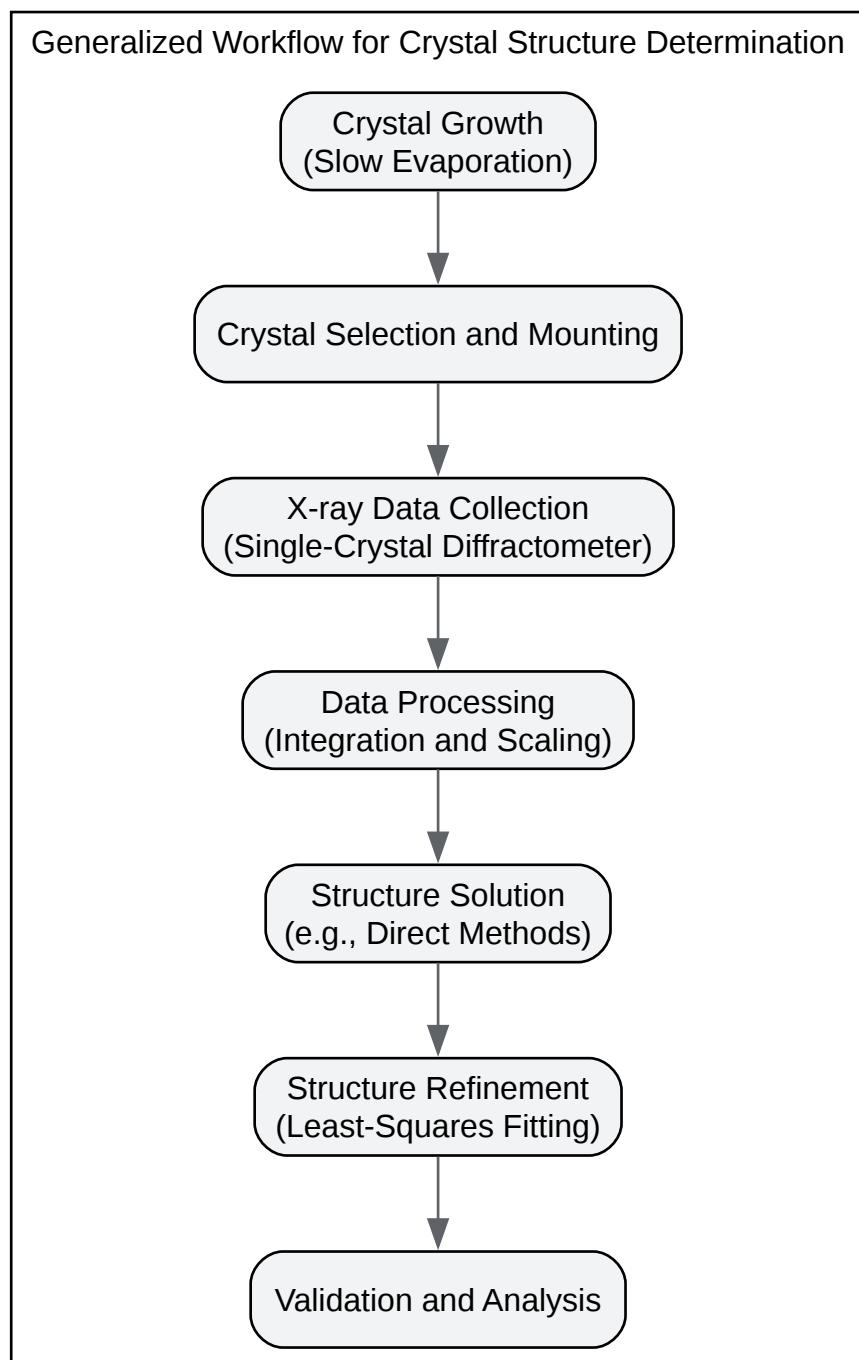
Experimental Protocols

The specific experimental details for the crystal structure determination of **2,4,5-trimethylbenzoic acid** are contained within the primary literature, which was not accessible.

However, a general workflow for single-crystal X-ray diffraction of a small organic molecule is provided below as a representative example.

4.1. Crystal Growth

Single crystals of organic compounds like **2,4,5-trimethylbenzoic acid** are typically grown by slow evaporation of a saturated solution.


- **Solvent Selection:** A suitable solvent is one in which the compound is sparingly soluble. The ideal solvent will allow for slow crystal growth, leading to well-ordered, single crystals. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, ethyl acetate, or mixtures thereof.
- **Procedure:**
 - A saturated solution of **2,4,5-trimethylbenzoic acid** is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
 - The solution is filtered to remove any insoluble impurities.
 - The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
 - Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.

4.2. X-ray Data Collection

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and reduce radiation damage.
- The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation), is used to collect a series of diffraction images as the crystal is rotated.
- The diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

4.3. Structure Solution and Refinement

- The space group is determined from the systematic absences in the diffraction data.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined by least-squares methods against the experimental diffraction data. This process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
- The final model is validated using various crystallographic software tools.

[Click to download full resolution via product page](#)

Generalized experimental workflow.

Conclusion

The crystal structure of **2,4,5-trimethylbenzoic acid** has been established through single-crystal X-ray diffraction, revealing a hydrogen-bonded centrosymmetric dimer as the primary structural motif. While detailed quantitative crystallographic data and specific experimental protocols from the original study are not fully accessible in the public domain, this guide provides the available information and a general overview of the methodologies typically employed for such an analysis. For researchers requiring precise atomic coordinates and other detailed structural parameters, direct access to the Cambridge Structural Database or the original publication is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,5-Trimethylbenzoic acid CAS#: 528-90-5 [m.chemicalbook.com]
- 2. 2,4,5-Trimethylbenzoic Acid | C10H12O2 | CID 10714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 2,4,5-Trimethylbenzoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181266#crystal-structure-of-2-4-5-trimethylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com